N2-(4-(4-isopropylpiperazin-1-yl)-2-methoxyphenyl)-N4-(quinolin-5-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
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Overview
Description
- The chemical structure of GSK1511931 is as follows:
2-N-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)phenyl]-4-N-quinolin-5-yl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
GSK1511931: is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) . It belongs to the class of synthetic organic compounds.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for GSK1511931 are not readily available in the public domain. it is synthesized through well-defined chemical processes.
- Industrial production methods are proprietary, but they likely involve efficient synthetic strategies.
Chemical Reactions Analysis
- GSK1511931 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- The major products formed from these reactions are not explicitly documented.
Scientific Research Applications
- GSK1511931 has potential applications in various fields:
Chemistry: As a tool compound for studying IGF-1R signaling pathways.
Biology: Investigating IGF-1R function in cellular processes.
Medicine: Potential therapeutic applications (though clinical data are limited).
Industry: Possibly used in drug discovery and development.
Mechanism of Action
- GSK1511931 targets the IGF-1R, a receptor involved in cell growth, survival, and metabolism.
- By inhibiting IGF-1R, it interferes with downstream signaling pathways, impacting cell proliferation and survival.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are not readily available.
- Other IGF-1R inhibitors exist, but GSK1511931’s uniqueness lies in its specific chemical structure and potential applications.
Remember that GSK1511931 is still under investigation, and further research is needed to fully understand its properties and applications. If you have any more questions or need additional information, feel free to ask!
Properties
Molecular Formula |
C29H32N8O |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-N-[2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)phenyl]-4-N-quinolin-5-yl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H32N8O/c1-19(2)36-14-16-37(17-15-36)20-9-10-25(26(18-20)38-3)33-29-34-27-22(11-13-31-27)28(35-29)32-24-8-4-7-23-21(24)6-5-12-30-23/h4-13,18-19H,14-17H2,1-3H3,(H3,31,32,33,34,35) |
InChI Key |
PEPOAPKYASCEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)NC5=CC=CC6=C5C=CC=N6)OC |
Origin of Product |
United States |
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